![molecular formula C14H18N2S B14326425 Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- CAS No. 97172-46-8](/img/structure/B14326425.png)
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of the piperidinylmethyl group enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Applications De Recherche Scientifique
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: A simpler structure without the piperidinylmethyl group.
Thiophene: A related heterocycle with a sulfur atom in a five-membered ring.
Benzothiazole: Contains both sulfur and nitrogen atoms but in a different arrangement.
Uniqueness
The presence of the piperidinylmethyl group in Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- enhances its chemical reactivity and potential biological activity compared to simpler benzothiophene derivatives. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
97172-46-8 |
|---|---|
Formule moléculaire |
C14H18N2S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
2-(piperidin-1-ylmethyl)-1-benzothiophen-5-amine |
InChI |
InChI=1S/C14H18N2S/c15-12-4-5-14-11(8-12)9-13(17-14)10-16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,10,15H2 |
Clé InChI |
NITRGJVFBJCZRU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC3=C(S2)C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


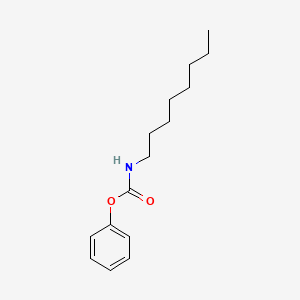
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
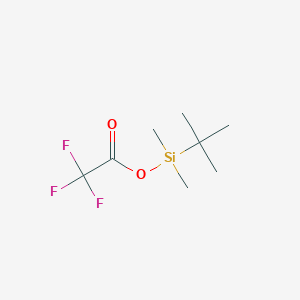
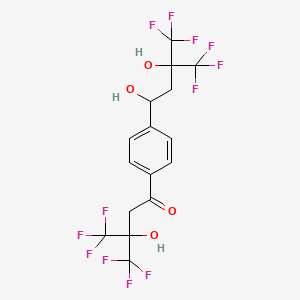

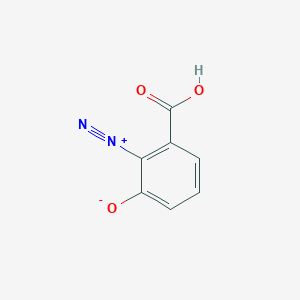
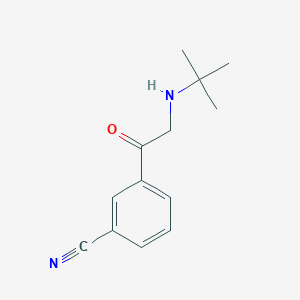
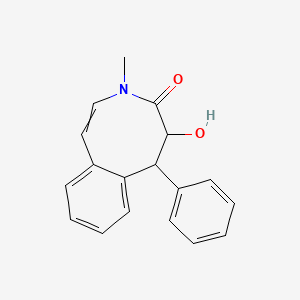
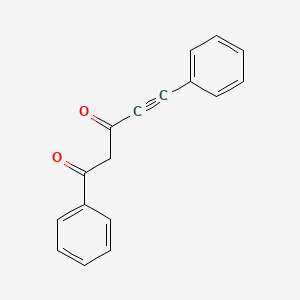
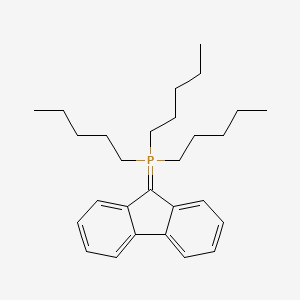
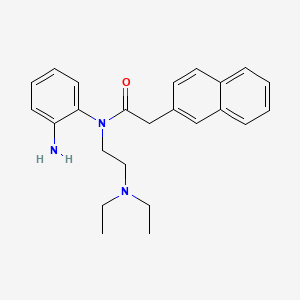
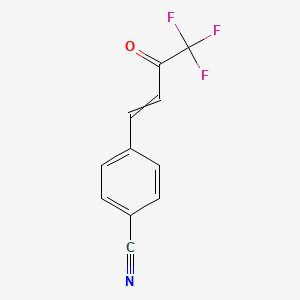
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
